2-(2-Bromo-4-fluorophenoxy)nicotinamide
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Overview
Description
2-(2-Bromo-4-fluorophenoxy)nicotinamide is a chemical compound with the molecular formula C12H8BrFN2O2 and a molecular weight of 311.11 g/mol . This compound is known for its unique structure, which includes a bromine and fluorine atom attached to a phenoxy group, which is further connected to a nicotinamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenoxy)nicotinamide typically involves the reaction of 2-bromo-4-fluorophenol with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorophenoxy)nicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(2-Bromo-4-fluorophenoxy)nicotinamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-chlorophenoxy)nicotinamide
- 2-(2-Bromo-4-methylphenoxy)nicotinamide
- 2-(2-Bromo-4-iodophenoxy)nicotinamide
Comparison
Compared to these similar compounds, 2-(2-Bromo-4-fluorophenoxy)nicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties .
Properties
Molecular Formula |
C12H8BrFN2O2 |
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Molecular Weight |
311.11 g/mol |
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8BrFN2O2/c13-9-6-7(14)3-4-10(9)18-12-8(11(15)17)2-1-5-16-12/h1-6H,(H2,15,17) |
InChI Key |
AHDDSBZERPFEID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)Br)C(=O)N |
Origin of Product |
United States |
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